Spectroscopic Characterization of 4-(Quinolin-8-yl)benzoic Acid: A Technical Guide
Spectroscopic Characterization of 4-(Quinolin-8-yl)benzoic Acid: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 4-(quinolin-8-yl)benzoic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The unique juxtaposition of the quinoline and benzoic acid moieties imparts distinct electronic and structural features, which are elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document offers a predictive interpretation of the compound's spectral characteristics, grounded in the analysis of analogous structures, and provides standardized protocols for experimental data acquisition.
Molecular Structure and Spectroscopic Overview
4-(Quinolin-8-yl)benzoic acid possesses a rigid, planar architecture. The quinoline nucleus, a bicyclic aromatic heterocycle, is linked at its 8-position to the 4-position of a benzoic acid ring. This arrangement facilitates electronic communication between the electron-withdrawing carboxylic acid group and the nitrogen-containing heterocyclic system. Spectroscopic analysis is crucial for confirming the identity, purity, and structural integrity of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 4-(quinolin-8-yl)benzoic acid are based on established data for 8-substituted quinolines and para-substituted benzoic acids.[1][2][3]
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to exhibit distinct signals for the protons on both the quinoline and benzoic acid rings. The chemical shifts are influenced by the electronic environment of each proton. The carboxylic acid proton is anticipated to appear as a broad singlet at a downfield chemical shift, typically above 12 ppm, due to hydrogen bonding.[4]
Table 1: Predicted ¹H NMR Chemical Shifts for 4-(Quinolin-8-yl)benzoic Acid in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2' | ~8.9 | dd | ~4.2, 1.7 |
| H-3' | ~7.6 | dd | ~8.3, 4.2 |
| H-4' | ~8.4 | dd | ~8.3, 1.7 |
| H-5' | ~7.8 | d | ~8.0 |
| H-6' | ~7.5 | t | ~7.8 |
| H-7' | ~7.9 | d | ~7.5 |
| H-2, H-6 | ~8.2 | d | ~8.5 |
| H-3, H-5 | ~7.9 | d | ~8.5 |
| -COOH | >12 | br s | - |
Note: The numbering of the quinoline ring is primed to distinguish it from the benzoic acid ring.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on all non-equivalent carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(Quinolin-8-yl)benzoic Acid in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~130 |
| C-2, C-6 | ~131 |
| C-3, C-5 | ~129 |
| C-4 | ~145 |
| C-2' | ~150 |
| C-3' | ~122 |
| C-4' | ~136 |
| C-4a' | ~148 |
| C-5' | ~128 |
| C-6' | ~127 |
| C-7' | ~130 |
| C-8' | ~138 |
| C-8a' | ~142 |
| -COOH | ~167 |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is essential for structural verification.
Workflow for NMR Analysis
Caption: Workflow for FT-IR data acquisition using ATR.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The molecular formula of 4-(quinolin-8-yl)benzoic acid is C₁₆H₁₁NO₂, with a molecular weight of 249.26 g/mol .
Predicted Mass Spectrum
In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) is expected at m/z 249. Key fragmentation pathways would involve the loss of moieties from the carboxylic acid group and fragmentation of the quinoline ring.
Table 4: Predicted Key Ions in the Mass Spectrum of 4-(Quinolin-8-yl)benzoic Acid
| m/z | Proposed Fragment | Fragmentation Pathway |
| 249 | [M]⁺˙ | Molecular Ion |
| 232 | [M - OH]⁺ | Loss of hydroxyl radical |
| 204 | [M - COOH]⁺ | Loss of carboxyl radical |
| 176 | [M - COOH - HCN]⁺ | Subsequent loss of HCN from the quinoline ring |
| 128 | [C₉H₆N]⁺ | Quinoline fragment |
The fragmentation of the quinoline ring often involves the loss of HCN. [5]The benzoic acid moiety is prone to losing the hydroxyl and carboxyl groups. [6]
Experimental Protocol for High-Resolution Mass Spectrometry (HRMS) Data Acquisition
Electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer is ideal for obtaining accurate mass data.
Workflow for HRMS Analysis (ESI-TOF)
Caption: Workflow for HRMS data acquisition and analysis.
Conclusion
The spectroscopic characterization of 4-(quinolin-8-yl)benzoic acid through NMR, IR, and MS provides a comprehensive understanding of its molecular structure. The predicted data, based on well-established principles and analysis of related compounds, serves as a reliable reference for researchers. The detailed experimental protocols outlined in this guide are designed to ensure the acquisition of high-quality, reproducible data, which is fundamental to advancing research and development in the chemical sciences.
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